5-Lipoxygenase Inhibitory Potency: Weak Activity Contrasted with Potent N1-Aryl Analogs
In a direct enzymatic assay using human recombinant 5-LO expressed in E. coli BL21(DE3) and measuring reduction in all-trans isomers of LTB4 and 5-HETE formation, the target compound (ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate) displayed an IC50 greater than 10,000 nM, categorizing it as a weak inhibitor [1]. In contrast, the most potent 2-substituted 5-hydroxyindole-3-carboxylate derivatives reported in the Karg et al. 2009 optimization study achieved IC50 values as low as 31 nM against human 5-LO, representing a >300-fold difference in potency [2]. This stark difference underscores that the N1-butyl substituent, combined with the specific C2-methyl and C3-ethyl ester groups, does not confer favorable 5-LO engagement relative to optimized analogs bearing N1-aryl or N1-benzyl substitutions.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (human recombinant 5-LO) |
| Comparator Or Baseline | Most potent 2-substituted 5-hydroxyindole-3-carboxylate series members: IC50 = 31–100 nM (Karg et al. 2009, human 5-LO) |
| Quantified Difference | Target compound is >300-fold less potent than the most active in-class analogs |
| Conditions | Human recombinant 5-LO expressed in E. coli BL21(DE3); substrate: arachidonic acid; product detection: all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
For procurement decisions targeting 5-LO inhibition research, this compound's weak potency makes it unsuitable as a lead inhibitor but positions it as a useful negative control or scaffold for probing the contribution of N1-alkyl substitution to binding affinity.
- [1] BindingDB BDBM50591538 (ChEMBL5205807). IC50 data for ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate against human recombinant 5-lipoxygenase. University Federico II of Naples; curated by ChEMBL. Accessed May 2026. View Source
- [2] Karg EM, Luderer S, Pergola C, Bühring U, Rossi A, Northoff H, Sautebin L, Troschütz R, Werz O. Structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase. J Med Chem. 2009;52(11):3474-3483. View Source
